molecular formula C13H14F3NO B5034311 N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine

N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine

Cat. No.: B5034311
M. Wt: 257.25 g/mol
InChI Key: ROJVHMJSQSZKFI-UHFFFAOYSA-N
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Description

N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a but-2-yn-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the trifluoromethylation of a phenol derivative to form 3-(trifluoromethyl)phenol.

    Alkylation: The phenol intermediate is then alkylated with an appropriate alkyne derivative to form the phenoxyalkyne intermediate.

    Amination: The final step involves the amination of the phenoxyalkyne intermediate with ethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the alkyne moiety can participate in covalent bonding with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the alkyne and ethylamine moieties.

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Contains a similar phenoxy and trifluoromethyl group but differs in the alkyne and amine components.

Uniqueness

N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine is unique due to the combination of its trifluoromethyl, phenoxy, alkyne, and ethylamine groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.

Properties

IUPAC Name

N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-2-17-8-3-4-9-18-12-7-5-6-11(10-12)13(14,15)16/h5-7,10,17H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJVHMJSQSZKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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